molecular formula C20H27F3N4O2 B2512079 1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034235-20-4

1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2512079
CAS No.: 2034235-20-4
M. Wt: 412.457
InChI Key: ISRXKEHCIJUSTB-UHFFFAOYSA-N
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Description

1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperidine and piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

oxolan-2-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N4O2/c21-20(22,23)15-3-4-18(24-14-15)26-11-9-25(10-12-26)16-5-7-27(8-6-16)19(28)17-2-1-13-29-17/h3-4,14,16-17H,1-2,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRXKEHCIJUSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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